molecular formula C20H18N6O4 B076518 Disperse Red 90 CAS No. 12223-46-0

Disperse Red 90

Cat. No.: B076518
CAS No.: 12223-46-0
M. Wt: 406.4 g/mol
InChI Key: CUPYBRUIBNYSDK-UHFFFAOYSA-N
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Description

Disperse Red 90: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a beta-alanine backbone with additional functional groups, including cyano, nitro, and azo groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disperse Red 90 typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the beta-alanine backbone: This can be achieved through the reaction of alanine with appropriate reagents to introduce the beta position.

    Introduction of the cyanoethyl group: This step involves the reaction of beta-alanine with cyanoethylating agents under controlled conditions.

    Azo coupling reaction: The azo group is introduced through a diazotization reaction followed by coupling with a nitrophenyl derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano and nitro groups, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the azo and nitro groups, converting them into amines.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group can be replaced by another under suitable conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids, nitroso compounds.

    Reduction: Formation of amines, hydrazines.

    Substitution: Formation of halogenated derivatives, substituted amines.

Scientific Research Applications

Chemistry

    Dye synthesis: The azo group makes this compound useful in the synthesis of azo dyes, which are widely used in textile and printing industries.

    Analytical chemistry: It can be used as a reagent in various analytical techniques to detect and quantify specific substances.

Biology and Medicine

    Biological markers: The compound can be used as a marker in biological studies to track specific biochemical pathways.

    Pharmaceutical intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry

    Polymer additives: The compound can be used as an additive in polymer production to enhance properties like color and stability.

    Material science: It finds applications in the development of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism by which Disperse Red 90 exerts its effects depends on its interaction with molecular targets. The azo group can participate in electron transfer reactions, while the cyano and nitro groups can interact with nucleophiles and electrophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • beta-Alanine, N-(2-hydroxyethyl)-N-[4-[(2-hydroxy-4-nitrophenyl)azo]phenyl]-, methyl ester
  • beta-Alanine, N-(2-aminoethyl)-N-[4-[(2-amino-4-nitrophenyl)azo]phenyl]-, methyl ester

Uniqueness

The presence of both cyano and nitro groups in Disperse Red 90 distinguishes it from similar compounds

Properties

IUPAC Name

methyl 3-[N-(2-cyanoethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O4/c1-30-20(27)9-12-25(11-2-10-21)17-5-3-16(4-6-17)23-24-19-8-7-18(26(28)29)13-15(19)14-22/h3-8,13H,2,9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPYBRUIBNYSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067340
Record name .beta.-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester
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Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27767-98-2
Record name N-(2-Cyanoethyl)-N-[4-[2-(2-cyano-4-nitrophenyl)diazenyl]phenyl]-β-alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27767-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name beta-Alanine, N-(2-cyanoethyl)-N-(4-(2-(2-cyano-4-nitrophenyl)diazenyl)phenyl)-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-Alanine, N-(2-cyanoethyl)-N-[4-[2-(2-cyano-4-nitrophenyl)diazenyl]phenyl]-, methyl ester
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Record name .beta.-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-β-alaninate
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